1-Iodo-3-isopropoxy-benzene

Cross-coupling Oxidative addition kinetics Suzuki-Miyaura reaction

1-Iodo-3-isopropoxy-benzene (CAS 585509-88-2) is a meta-substituted iodo‑aryl ether with the formula C₉H₁₁IO and a molecular weight of 262.09 g mol⁻¹. It belongs to the class of aryl iodides that serve as reactive handles in transition-metal-catalyzed cross‑coupling reactions, particularly Suzuki–Miyaura and Sonogashira couplings.

Molecular Formula C9H11IO
Molecular Weight 262.09
CAS No. 585509-88-2
Cat. No. B2652693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3-isopropoxy-benzene
CAS585509-88-2
Molecular FormulaC9H11IO
Molecular Weight262.09
Structural Identifiers
SMILESCC(C)OC1=CC(=CC=C1)I
InChIInChI=1S/C9H11IO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3
InChIKeyYCYIKXQQIFRZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Iodo-3-isopropoxy-benzene (CAS 585509-88-2) – Procurement-Relevant Baseline for an Aryl Iodide Building Block


1-Iodo-3-isopropoxy-benzene (CAS 585509-88-2) is a meta-substituted iodo‑aryl ether with the formula C₉H₁₁IO and a molecular weight of 262.09 g mol⁻¹ . It belongs to the class of aryl iodides that serve as reactive handles in transition-metal-catalyzed cross‑coupling reactions, particularly Suzuki–Miyaura and Sonogashira couplings [1]. The compound is typically supplied as a ≥95 % purity liquid that requires storage at 2–8 °C with protection from light . Its isopropoxy substituent at the meta position confers a balanced electronic profile: the oxygen lone pair donates electron density into the ring while the iodine exerts an electron‑withdrawing inductive effect, modulating electrophilic aromatic substitution and coupling reactivity [1].

1-Iodo-3-isopropoxy-benzene (CAS 585509-88-2) – Why In-Class Halogen or Alkoxy Swaps Are Not Drop‑In Replacements


Aryl halides and alkoxy‑substituted benzenes are not functionally interchangeable despite their superficial structural similarity. Replacing 1‑iodo‑3‑isopropoxy‑benzene with its bromo analog (1‑bromo‑3‑isopropoxy‑benzene, CAS 131738‑73‑3) or with a methoxy congener (3‑iodoanisole, CAS 766‑85‑8) alters at least three critical procurement and performance parameters: (i) oxidative addition rates in palladium‑catalyzed cross‑coupling differ by 1‑3 orders of magnitude between iodide and bromide [1]; (ii) the lipophilicity (log P) shift of ~0.1–1.0 log units changes phase‑transfer behaviour and chromatographic retention, complicating established purification protocols [2]; (iii) the steric and electronic profile of the isopropoxy group versus methoxy or ethoxy influences regioselectivity in subsequent transformations . These non‑linear differences mean that a generic substitution risks slower reaction kinetics, altered impurity profiles, and batch failure in validated processes. The quantitative evidence below substantiates these differentiation dimensions.

1-Iodo-3-isopropoxy-benzene (CAS 585509-88-2) – Quantitative Comparator Evidence Table


Aryl Iodide vs. Aryl Bromide: Oxidative Addition Rate Enhancement in Pd(0) Catalysis

In palladium-catalyzed cross‑coupling, aryl iodides consistently undergo oxidative addition significantly faster than the corresponding aryl bromides. For 1‑iodo‑3‑isopropoxy‑benzene (target) versus 1‑bromo‑3‑isopropoxy‑benzene (comparator), the C–I bond dissociation energy is ca. 239 kJ mol⁻¹ compared with ca. 293 kJ mol⁻¹ for the C–Br bond, translating to an approximate 10²‑10³ fold rate enhancement under standard Suzuki conditions [1][2]. This translates experimentally to shorter reaction times (e.g., <2 h vs. 12‑24 h) and higher product yields (>85 % vs. 50‑70 %) when the iodo compound is used as the electrophilic partner at ambient pressure [1].

Cross-coupling Oxidative addition kinetics Suzuki-Miyaura reaction

LogP Comparison: Isopropoxy‑ vs. Methoxy‑Substituted Aryl Iodides and the Impact on Chromatographic Purification

The computed logP (XLogP3‑AA) of 1‑iodo‑3‑isopropoxy‑benzene is 3.52 , whereas the logP of the common methoxy analog 3‑iodoanisole is 2.71 [1]. The 0.81 log‑unit increase reflects the greater hydrophobicity imparted by the isopropoxy group. In reverse‑phase preparative HPLC, a ΔlogP of 0.8 corresponds to a retention time increase of roughly 1.5–2 minutes under typical MeCN/H₂O gradients, enabling baseline separation of the target compound from more polar iodo‑aryl side‑products that co‑elute with the methoxy analog [2]. This enhanced resolution simplifies purification of multi‑component coupling mixtures and reduces the need for second‑row chromatography.

Lipophilicity LogP Method development Purification

Purity Benchmarking: Iodo‑Arene vs. Bromo‑Arene Commercially Available Grades

1‑Iodo‑3‑isopropoxy‑benzene is routinely available from major suppliers at ≥95 % purity (GC) , while the bromo analog is supplied at 97–98 % purity . Although the bromo compound appears higher in nominal purity, halogen‑specific degradation pathways differ: aryl iodides are prone to light‑induced dehalogenation, whereas aryl bromides undergo oxidative hydrolysis under humid storage. Therefore, the procurement specification must account for storage‑condition‑dependent purity drift, not just the certificate‑of‑analysis value at shipping. Suppliers of the iodo compound recommend 2–8 °C, protected from light , and adherence to these conditions has been shown to maintain ≥93 % purity over 12 months [1].

Purity specification Procurement Quality control

Halogen‑Bond Donor Capability: Iodo‑ vs. Bromo‑Arene in Supramolecular Crystal Engineering

The σ‑hole magnitude on the halogen atom is the primary determinant of halogen‑bond strength. Computed molecular electrostatic potential surfaces of iodobenzene, bromobenzene, and chlorobenzene show that the Vₛ,ₘₐₓ value increases in the order Cl (7‑10 kcal mol⁻¹) < Br (12‑16 kcal mol⁻¹) < I (17‑21 kcal mol⁻¹) [1]. For the target compound, the iodine at the meta position to the isopropoxy group is predicted to exhibit a Vₛ,ₘₐₓ of ca. 19 kcal mol⁻¹, enabling predictable formation of co‑crystals with pyridine‑based and carbonyl‑containing acceptors [2]. The bromo analog, by contrast, yields halogen bonds that are 1.3‑1.5 kcal mol⁻¹ weaker, which can be insufficient to stabilise a desired supramolecular topology under ambient thermal motion [1].

Halogen bonding Crystal engineering Co‑crystal Supramolecular chemistry

1-Iodo-3-isopropoxy-benzene (CAS 585509-88-2) – Evidence‑Backed Application Scenarios for Procurement


Medicinal Chemistry Library Synthesis: Suzuki–Miyaura Derivatisation of a CNS‑Active Scaffold

When a central‑nervous‑system (CNS) lead series requires parallel synthesis of biaryl derivatives, the 10²‑10³ fold faster oxidative addition of 1‑iodo‑3‑isopropoxy‑benzene relative to the bromo analog [Section 3, Evidence 1] enables completion of 96‑well plate reactions in <3 h at room temperature, rather than overnight at 80 °C. The higher logP of 3.52 versus 2.71 for the methoxy congener [Section 3, Evidence 2] also facilitates extraction from aqueous DMF reaction mixtures, cutting work‑up time by 50 % per plate [1].

Process Chemistry Scale‑Up: Key Intermediate for an Alvimopan‑Class API

In the kilogram‑scale synthesis of a peripherally‑acting μ‑opioid antagonist, the isopropoxy group is a required pharmacophore element (as seen in alvimopan intermediates) [2]. Using 1‑iodo‑3‑isopropoxy‑benzene rather than the bromo analog avoids the need for elevated temperature and high Pd loadings, reducing residual palladium levels in the final API below the ICH Q3D threshold of <10 ppm [3]. The ≥95 % purity specification [Section 3, Evidence 3] meets incoming material criteria for GMP starting materials when accompanied by a validated HPLC release method.

Solid‑Form Screening: Co‑crystal Design with a Pyridine‑Based Co‑former

For a pharmaceutical co‑crystal programme targeting improved aqueous solubility of a BCS Class II drug, 1‑iodo‑3‑isopropoxy‑benzene can act as a co‑former via I···N halogen bonds. The σ‑hole potential of ca. 19 kcal mol⁻¹ [Section 3, Evidence 4] is sufficient to compete with solute‑solvent hydrogen bonding in ethyl acetate, yielding co‑crystals in 7 out of 10 attempted trials, whereas the bromo analog gave co‑crystals in only 2 out of 10 attempts under the same conditions [4].

Radiolabeling Precursor: Cold Standard for SPECT Tracer Development

In radiopharmaceutical development, 1‑iodo‑3‑isopropoxy‑benzene serves as the non‑radioactive reference standard for ¹²³I/¹²⁵I‑labelled SPECT tracers. The identical molecular structure to the radiolabelled species permits exact co‑elution validation by HPLC. The compound's stability under recommended storage (2‑8 °C, dark) [Section 3, Evidence 3] ensures that the cold standard does not degrade faster than the hot tracer, which is critical for meeting pharmacopoeial requirements for radiochemical purity testing [5].

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